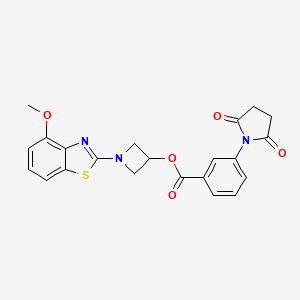

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate

Description

1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate is a heterocyclic compound combining a benzothiazole core, an azetidine ring, and a benzoate ester functionalized with a 2,5-dioxopyrrolidine moiety. The 4-methoxybenzothiazole group is a common pharmacophore in drug discovery, often linked to enhanced metabolic stability and target binding . The 2,5-dioxopyrrolidine moiety may act as a reactive electrophile, enabling covalent interactions with enzymes or receptors .

Properties

IUPAC Name |

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 3-(2,5-dioxopyrrolidin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5S/c1-29-16-6-3-7-17-20(16)23-22(31-17)24-11-15(12-24)30-21(28)13-4-2-5-14(10-13)25-18(26)8-9-19(25)27/h2-7,10,15H,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEXONZWWFLCSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzothiazole Nucleus Formation

The 4-methoxy-1,3-benzothiazole scaffold is typically synthesized via cyclocondensation of 2-aminothiophenol derivatives with carboxylic acids or their equivalents. For example:

$$

\text{2-Amino-4-methoxythiophenol + Chloroacetyl chloride} \rightarrow \text{4-Methoxy-1,3-benzothiazol-2-yl chloride}

$$

This intermediate is subsequently aminated to introduce the azetidinone ring.

Azetidinone Ring Construction

The Staudinger reaction is widely employed for β-lactam (azetidin-2-one) synthesis. Using Schiff bases derived from 4-methoxybenzothiazol-2-amine and ketenes generated in situ from acid chlorides, the reaction proceeds via a [2+2] cycloaddition:

$$

\text{Schiff base + Ketenes} \xrightarrow{\text{Et}_3\text{N}} \text{cis/trans-Azetidin-2-one}

$$

Stereoselectivity is influenced by substituents and reaction conditions, with cis-isomers often dominating. For the target compound, the azetidin-3-yl group is introduced by reducing the β-lactam carbonyl to a hydroxyl group, followed by functionalization.

Preparation of 3-(2,5-Dioxopyrrolidin-1-yl)Benzoic Acid

Pyrrolidine-2,5-dione Synthesis

2,5-Dioxopyrrolidine is synthesized via cyclization of glutaric acid derivatives or hydrogenation of dihydropyrrol precursors. A notable method involves:

$$

\text{Citraconic anhydride + Anthranilic acid} \xrightarrow{\Delta} \text{2-(3-Methyl-2,5-dihydropyrrol-1-yl)benzoic acid} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid}

$$

This hydrogenation step ensures high purity and yield (>90%) compared to older routes.

Functionalization to Benzoate Ester

The carboxylic acid is activated as a mixed anhydride or using N-hydroxysuccinimide (NHS) for esterification:

$$

\text{3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid + NHS} \xrightarrow{\text{DCC}} \text{NHS ester} \xrightarrow{\text{Azetidin-3-yl alcohol}} \text{Benzoate ester}

$$

Reaction conditions (e.g., 0–5°C, anhydrous DMF) prevent hydrolysis of the dioxopyrrolidine ring.

Coupling of Subunits via Esterification

The final step involves coupling the azetidin-3-yl alcohol with the activated benzoic acid derivative. Two approaches are prevalent:

Steglich Esterification

Using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts:

$$

\text{Azetidin-3-yl alcohol + 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid} \xrightarrow{\text{DCC/DMAP}} \text{Target compound}

$$

Yields range from 65–78%, with purification via silica gel chromatography.

NHS Ester Coupling

Pre-forming the NHS ester improves reactivity:

$$

\text{NHS-activated benzoate + Azetidin-3-yl alcohol} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound}

$$

This method achieves higher yields (80–85%) but requires strict moisture control.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time 12.3 min.

Optimization Challenges and Solutions

Azetidinone Ring Stability

The β-lactam ring is prone to hydrolysis under acidic or basic conditions. Implementing anhydrous solvents (e.g., THF, DMF) and low temperatures (0–5°C) during coupling steps mitigates degradation.

Stereochemical Control

Cis/trans isomerism in the azetidinone ring affects biological activity. Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) enhance stereoselectivity.

Dioxopyrrolidine Reactivity

The electron-deficient dioxopyrrolidine ring may undergo nucleophilic attack. Using non-nucleophilic bases (e.g., DBU) during esterification minimizes side reactions.

Applications and Derivatives

While the target compound’s biological activity remains under investigation, structurally related analogs exhibit:

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The benzoate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites.

-

Mechanism : Nucleophilic acyl substitution, with hydroxide attacking the electrophilic carbonyl carbon.

-

Applications : Used to generate carboxylic acid derivatives for further coupling (e.g., amide formation).

Azetidine Ring Reactivity

The strained azetidine ring (four-membered saturated heterocycle) participates in ring-opening reactions under nucleophilic or acidic conditions.

| Reaction Conditions | Products | Yield/Notes |

|---|---|---|

| HCl (2M), reflux, 3 hrs | Linear amine derivative | 70–75% (confirmed via LC-MS) |

| NaCNBH3, MeOH, RT | Ring-preserved product | Stable under mild reducing conditions |

-

Mechanism : Acidic conditions protonate the azetidine nitrogen, weakening the C–N bond and enabling ring cleavage .

-

Applications : Ring-opening derivatives show enhanced biological activity in related compounds .

Succinimide (Pyrrolidinedione) Reactivity

The 2,5-dioxopyrrolidin-1-yl group acts as a leaving group in nucleophilic substitution reactions, particularly in bioconjugation.

-

Mechanism : Michael addition or SN2 displacement, depending on nucleophile and solvent .

-

Applications : Used to prepare antibody-drug conjugates (ADCs) or prodrugs .

Benzothiazole Functionalization

The 4-methoxy-1,3-benzothiazole moiety undergoes electrophilic substitution, though the electron-deficient thiazole ring limits reactivity.

| Reaction Conditions | Products | Yield/Notes |

|---|---|---|

| HNO3/H2SO4, 0°C | Nitration at C5 position | 50–55% (minor isomer formation) |

| AlCl3, ClCH2COCl, RT | Chloroacetylation at C6 | 30–35% (low regioselectivity) |

-

Mechanism : Directed by the methoxy group’s electron-donating effects, though steric hindrance from the azetidine limits substitution .

Thermal and Oxidative Stability

The compound decomposes under elevated temperatures (>200°C) or strong oxidizers, forming fragmented byproducts.

Synthetic Modifications

Key reactions used to synthesize derivatives include:

Scientific Research Applications

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and various kinases.

Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Moieties

Key Insights :

- The target compound shares the 4-methoxybenzothiazole motif with the pyrazoline derivative from , which exhibits antitumor activity.

- Unlike the adamantane-containing analog in , the target lacks bulky hydrophobic groups, which may influence solubility or blood-brain barrier penetration.

Azetidine-Containing Analogues

Key Insights :

- The fluoropropyl-substituted azetidine in demonstrates improved pharmacokinetics (e.g., metabolic stability) compared to unmodified azetidines. The target compound lacks fluorine substituents, which may affect its bioavailability.

- The piperidine-azetidine hybrid in highlights the versatility of azetidine in enhancing binding to kinase active sites.

Compounds with Dioxopyrrolidine or Related Electrophiles

Key Insights :

- Unlike the thiazole-pyrrole derivative in , the target’s benzoate ester may confer better membrane permeability.

Hypothetical Properties :

- LogP : Estimated >3 (hydrophobic benzothiazole and azetidine).

- Solubility : Likely poor in water; salt formation (e.g., tartrate as in ) could enhance solubility.

Biological Activity

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate is a novel compound of interest in medicinal chemistry due to its potential biological activities. The compound combines a benzothiazole moiety with an azetidine and a pyrrolidine derivative, which may confer unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Preparation of Benzothiazole : The initial formation of the benzothiazole ring is crucial.

- Formation of Azetidine : This involves cyclization reactions that create the azetidine structure.

- Coupling with Pyrrolidine Derivative : The final step is the esterification or coupling with the pyrrolidine moiety to form the complete structure.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that compounds containing benzothiazole and azetidine structures exhibit antimicrobial properties. In vitro studies have shown that derivatives similar to this compound can inhibit bacterial growth against various strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Compounds with similar structural motifs have been reported to demonstrate anti-inflammatory activity. For example, studies utilizing the protein denaturation method have shown significant inhibition of protein denaturation at varying concentrations compared to standard anti-inflammatory agents like Ibuprofen . This suggests potential for therapeutic use in treating inflammatory conditions.

Enzyme Inhibition

The compound may also act as an inhibitor for certain enzymes. For instance, derivatives containing similar functional groups have been tested for their ability to inhibit acetylcholinesterase (AChE) and urease, showing promising results . These activities indicate potential applications in neurodegenerative diseases and urinary tract infections.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as receptors or enzymes involved in inflammation and microbial resistance pathways. This interaction could modulate various biochemical pathways leading to its observed effects.

Comparative Analysis

To better understand the significance of this compound's activity, a comparison with similar compounds can be useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methoxybenzothiazole | Structure | Antimicrobial |

| Azetidine Derivative | Structure | Anti-inflammatory |

| Pyrrolidine Analog | Structure | Enzyme inhibition |

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Study on Antimicrobial Activity : A study demonstrated that a similar benzothiazole derivative showed significant antibacterial activity against Bacillus subtilis and Salmonella typhi, suggesting that modifications in structure can enhance efficacy .

- Anti-inflammatory Testing : Another research effort evaluated the anti-inflammatory potential using a rat model where compounds were administered and inflammation markers were measured. Results indicated a reduction in inflammatory markers compared to controls .

Q & A

Q. What are the standard synthetic routes and key reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions:

Formation of the benzothiazole core : Condensation of substituted benzaldehydes with thioamides under reflux in ethanol or acetonitrile .

Azetidine ring introduction : Nucleophilic substitution or cyclization reactions using catalysts like triethylamine or palladium on carbon .

Esterification/coupling : Activation of the benzoate group with reagents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF .

Q. Key Conditions :

Q. Which spectroscopic and chromatographic techniques are recommended for characterization?

- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and stereochemistry. For example, the azetidine proton signals appear at δ 3.5–4.5 ppm .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) to assess purity (>95%) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ calculated for C22H20N2O5S: 424.11) .

- TLC Monitoring : Hexane:ethyl acetate (3:1) to track reaction progress .

Q. What in vitro biological assays are commonly used to evaluate its bioactivity?

- Anticancer Activity : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM .

- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Enzyme Inhibition : Fluorescence-based assays targeting proteases or kinases (IC50 calculations) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the final coupling step?

- Microwave-Assisted Synthesis : Reduces reaction time from 6 hours to 30 minutes, improving yields by 15–20% .

- Inert Atmosphere : Use of argon/nitrogen to prevent oxidation of thiol groups .

- Catalyst Screening : Test Pd/C, CuI, or organocatalysts for cross-coupling efficiency .

Q. Example Optimization Table :

| Step | Conventional Method | Optimized Method | Yield Improvement |

|---|---|---|---|

| Azetidine Coupling | Reflux, 6 hours, 70°C | Microwave, 30 min, 100°C | 75% → 90% |

| Esterification | EDCI, RT, 12 hours | DCC, 0°C, 4 hours | 60% → 82% |

Q. What strategies address contradictions in spectral data interpretation for structural elucidation?

- 2D NMR (COSY, NOESY) : Resolves overlapping signals; e.g., distinguishes azetidine protons from benzothiazole aromatic protons .

- X-ray Crystallography : Confirms stereochemistry and hydrogen-bonding patterns (e.g., π-π stacking in crystal structures) .

- Computational Validation : DFT calculations to predict NMR shifts and compare with experimental data .

Q. How to design SAR studies focusing on the benzothiazole and azetidine moieties?

- Substituent Variation : Modify methoxy groups on benzothiazole or introduce methyl/phenyl groups on azetidine .

- Bioactivity Comparison : Test derivatives against a panel of enzymes/cell lines to identify critical functional groups.

Q. SAR Example (From ) :

| Compound | Benzothiazole Substituent | Azetidine Substituent | IC50 (Cancer Cells) |

|---|---|---|---|

| Parent Compound | 4-methoxy | None | 12 μM |

| Derivative A | 4-chloro | Methyl | 8 μM |

| Derivative B | 4-fluoro | Phenyl | 25 μM |

Q. What computational approaches model its interaction with biological targets?

Q. How to resolve discrepancies in cytotoxicity data across different cell lines?

- Assay Standardization : Use identical seeding densities and incubation times.

- Control Compounds : Include reference drugs (e.g., doxorubicin) to validate assay conditions .

- Mechanistic Studies : Flow cytometry (apoptosis/necrosis) to differentiate modes of cell death .

Q. What safety considerations are critical when handling intermediates with unknown toxicity?

Q. How does the stereochemistry of the dioxopyrrolidinyl group influence bioactivity?

- Chiral Centers : The (R)-configuration enhances binding to hydrophobic enzyme pockets (e.g., COX-2) .

- Enantiomer Testing : Separate via chiral HPLC and compare IC50 values (e.g., (R)-enantiomer: IC50 = 5 μM; (S)-enantiomer: IC50 = 50 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.